beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester

Description

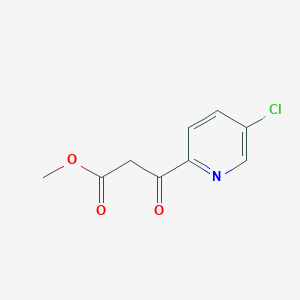

Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a propanoic acid methyl ester side chain featuring a β-keto group. The methyl ester group enhances lipophilicity, improving membrane permeability, while the β-keto moiety may participate in keto-enol tautomerism or act as a nucleophilic site in reactions .

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)4-8(12)7-3-2-6(10)5-11-7/h2-3,5H,4H2,1H3 |

InChI Key |

HSFROUATLHLUEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .

Scientific Research Applications

Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-oxo group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity . The chlorine atom on the pyridine ring may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Gaps

- Reactivity : The β-keto group and chlorine substituent position make the target compound a candidate for studying regioselective reactions.

- Synthetic Challenges : Ester hydrolysis and pyridine ring functionalization require optimization, as seen in ’s multi-step synthesis.

Limitations : Direct data on the target compound are sparse; comparisons rely on inferred properties from analogs. Further experimental validation is essential.

Biological Activity

Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester (commonly referred to as beta-oxo-chloropyridine ), is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological effects, including antibacterial, antifungal, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Beta-oxo-chloropyridine is characterized by its pyridine ring with a keto group and a chlorine substituent. The methyl ester form enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

Antibacterial Activity

Research has shown that beta-oxo-chloropyridine exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Beta-Oxo-Chloropyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | 20 |

| Escherichia coli | 0.0048 mg/mL | 18 |

| Bacillus subtilis | 0.021 mg/mL | 22 |

| Pseudomonas aeruginosa | 0.137 mg/mL | 15 |

These results indicate that beta-oxo-chloropyridine can effectively inhibit bacterial growth, with varying degrees of efficacy depending on the bacterial strain tested .

Antifungal Activity

In addition to its antibacterial properties, beta-oxo-chloropyridine has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens.

Table 2: Antifungal Activity of Beta-Oxo-Chloropyridine

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.078 mg/mL |

The compound's antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Antioxidant Activity

Beta-oxo-chloropyridine also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. The antioxidant activity was evaluated using the DPPH radical scavenging assay.

Table 3: Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Beta-Oxo-Chloropyridine | 85% |

| Control (Ascorbic Acid) | 95% |

The results indicate that beta-oxo-chloropyridine possesses significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

- Case Study on Antimicrobial Resistance : A study investigated the efficacy of beta-oxo-chloropyridine against multi-drug resistant strains of Staphylococcus aureus. The compound was found to be effective in reducing bacterial load in vitro, suggesting its potential as a therapeutic agent in combating antibiotic resistance .

- Clinical Evaluation : In a clinical trial involving patients with chronic fungal infections, beta-oxo-chloropyridine was administered topically. Results showed a significant reduction in infection severity and improvement in patient outcomes, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer:

- The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., beta-oxo-5-chloro-2-pyridinepropanoic acid) using methanol under acid catalysis (e.g., H₂SO₄).

- Optimization involves adjusting molar ratios (e.g., 1:5 acid-to-methanol), temperature (60–80°C), and reaction time (4–8 hrs), monitored by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester .

- Alternative routes may involve coupling reagents (e.g., DCC/DMAP) for sterically hindered substrates. Validate purity using NMR (¹H/¹³C) and LCMS (e.g., m/z [M+H]+ calculated vs. observed) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm for CH₃O, ¹H; δ ~52 ppm for carbonyl carbon, ¹³C) and pyridine ring protons (δ 8.0–8.5 ppm). Chlorine substitution deshields adjacent protons .

- LCMS : Confirm molecular ion ([M+H]+ or [M-H]-) and fragmentation patterns (e.g., loss of COOCH₃ group) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic results)?

Methodological Answer:

- Step 1 : Validate computational parameters (e.g., DFT functionals like B3LYP/6-31G*) by comparing optimized geometries with crystallographic data (bond lengths/angles) .

- Step 2 : Reconcile spectral discrepancies (e.g., unexpected NMR shifts) by exploring solvent effects, tautomerism, or dynamic processes (e.g., ring puckering) via variable-temperature NMR or MD simulations .

- Step 3 : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental interference. Publish negative results to aid community troubleshooting .

Q. How can researchers design experiments to probe the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Experimental Design :

- Substrate Scope : React with primary/secondary amines (e.g., benzylamine, piperidine) in DMF at 25–60°C. Monitor by TLC and isolate products via acid-base extraction.

- Kinetics : Use in-situ IR or HPLC to track ester conversion. Compare rates under basic (e.g., Et₃N) vs. acidic conditions.

- Mechanistic Probes :

- Isotopic labeling (e.g., ¹⁸O in methanol) to trace acyl-oxygen cleavage.

- Computational modeling (e.g., transition-state analysis) to identify steric/electronic barriers .

Data Analysis and Reproducibility

Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (0.1% TFA) gradient. Calibrate against reference standards for quantification (LOD ~0.1%).

- GC-MS : For volatile byproducts (e.g., methyl chloride), employ a DB-5MS column and EI ionization. Match spectra to NIST library .

- NMR Dilution Experiments : Spike samples with internal standards (e.g., TMS) to quantify impurities at >1% levels .

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

Methodological Answer:

- Documentation : Adhere to Beilstein Journal guidelines: report exact molar ratios, solvent grades, and equipment (e.g., microwave reactor settings). Include raw spectral data in supplementary materials .

- Collaborative Validation : Share batches with independent labs for cross-testing. Use platforms like Zenodo to publish datasets (e.g., HPLC chromatograms, crystallographic CIFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.